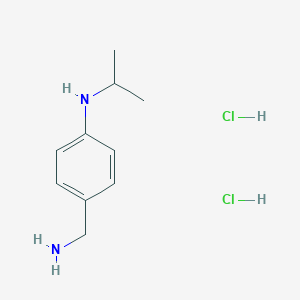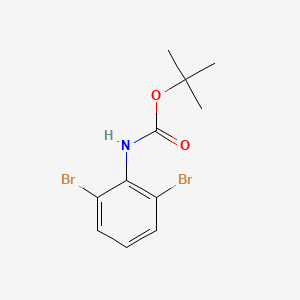
tert-Butyl (2,6-dibromophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (2,6-dibromophenyl)carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further connected to a 2,6-dibromophenyl group. This compound is often used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2,6-dibromophenyl)carbamate typically involves the reaction of 2,6-dibromoaniline with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and pressure to ensure consistency and high yield.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl (2,6-dibromophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the 2,6-dibromophenyl group can be substituted with other nucleophiles.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Oxidation and Reduction: Reagents like hydrogen peroxide (oxidation) or sodium borohydride (reduction) can be used.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: 2,6-dibromoaniline and carbon dioxide.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl (2,6-dibromophenyl)carbamate is used as a protecting group for amines in organic synthesis. It helps in the selective protection and deprotection of amine groups during multi-step synthesis processes.
Biology: In biological research, this compound is used to study enzyme mechanisms and interactions due to its ability to form stable carbamate linkages with amino groups in proteins.
Industry: In the industrial sector, this compound is used in the synthesis of various fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of tert-Butyl (2,6-dibromophenyl)carbamate involves the formation of a stable carbamate linkage with amino groups in target molecules. This linkage can inhibit the activity of enzymes by blocking the active site or altering the enzyme’s conformation. The molecular targets and pathways involved depend on the specific application and the target molecule.
Comparación Con Compuestos Similares
tert-Butyl carbamate: Similar structure but lacks the 2,6-dibromophenyl group.
tert-Butyl (2,3-dihydroxypropyl)carbamate: Contains a dihydroxypropyl group instead of the 2,6-dibromophenyl group.
tert-Butyl N-(2-oxiranylmethyl)carbamate: Contains an oxiranylmethyl group.
Uniqueness: tert-Butyl (2,6-dibromophenyl)carbamate is unique due to the presence of the 2,6-dibromophenyl group, which imparts specific reactivity and properties to the compound. This makes it particularly useful in applications where selective reactivity is required.
Propiedades
Fórmula molecular |
C11H13Br2NO2 |
|---|---|
Peso molecular |
351.03 g/mol |
Nombre IUPAC |
tert-butyl N-(2,6-dibromophenyl)carbamate |
InChI |
InChI=1S/C11H13Br2NO2/c1-11(2,3)16-10(15)14-9-7(12)5-4-6-8(9)13/h4-6H,1-3H3,(H,14,15) |
Clave InChI |
MWJJPBATEMXYAU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=C(C=CC=C1Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


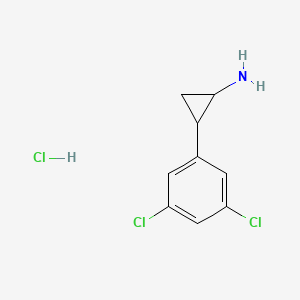
![Methyl 5-oxa-2-azaspiro[3.5]nonane-6-carboxylate hydrochloride](/img/structure/B13504009.png)
![Cyclohexanone, 2-[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B13504010.png)
![Tert-butyl 4-[3-amino-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B13504014.png)
phenyl]methyl})amine](/img/structure/B13504026.png)
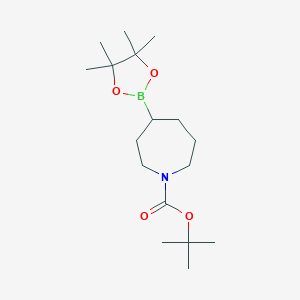


![8-Methoxyimidazo[1,2-a]pyridine hydrochloride](/img/structure/B13504062.png)

![2,2,2-Trifluoro-1-{5-oxa-8-azaspiro[3.5]nonan-8-yl}ethan-1-one](/img/structure/B13504069.png)
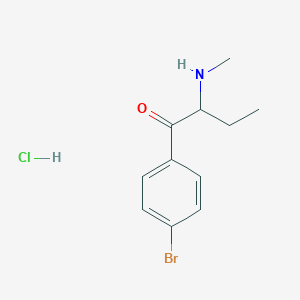
![Tert-butyl 3-[(2-amino-1,3-benzothiazol-6-yl)sulfonyl]azetidine-1-carboxylate](/img/structure/B13504090.png)
